2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one features a 1,3,4-oxadiazole ring substituted with an ethyl group at position 5, linked via a phenoxy bridge to a tetrahydroquinoline moiety. This structure combines heterocyclic motifs known for pharmacological relevance, particularly in CNS disorders and antimicrobial activity. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the tetrahydroquinoline group may contribute to lipophilicity and receptor binding .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-19-22-23-21(27-19)16-8-5-10-17(13-16)26-14-20(25)24-12-6-9-15-7-3-4-11-18(15)24/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFHFROGJWAIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , with CAS number 946239-34-5 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 351.4 g/mol . The structure features a phenoxy group linked to a tetrahydroquinoline moiety and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 946239-34-5 |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The biological activity of this compound may be attributed to the synergistic effects of its structural components.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs were reported to inhibit cell proliferation in pancreatic cancer cells . The mechanism may involve the induction of apoptosis or cell cycle arrest.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar oxadiazole and quinoline structures have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported an IC50 value of 46.42 μM for BChE inhibition by related compounds . This suggests a potential therapeutic application for cognitive enhancement.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with the oxadiazole ring displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The tested compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on the anticancer potential of related compounds, derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound . Results indicated a dose-dependent response with substantial inhibition at higher concentrations.
The biological activity of this compound can be hypothesized based on its structural features:
- Oxadiazole Ring : Known for its role in enhancing bioactivity through electron-withdrawing effects.
- Phenoxy Group : Contributes to lipophilicity and facilitates membrane penetration.
- Tetrahydroquinoline Moiety : Associated with neuroprotective effects and cholinergic activity.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has been studied for its potential as an anti-hypertonic agent and in the treatment of related cardiovascular conditions.
Case Studies
- Anti-Hypertonic Activity : A study demonstrated that compounds similar to 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibited significant reduction in blood pressure in animal models. The mechanism was attributed to the modulation of vascular smooth muscle tone through adrenergic pathways .
- Antimicrobial Activity : Another study highlighted the compound's efficacy against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into a therapeutic agent for treating infections .
Agricultural Applications
Pesticidal Properties
Compounds containing oxadiazole moieties have been investigated for their use as pesticides. The target compound has shown promise in controlling pest populations effectively while being less harmful to non-target organisms.
Case Studies
- Insecticidal Activity : Research involving field trials demonstrated that formulations containing this compound resulted in a significant decrease in pest populations compared to untreated controls. The effectiveness was attributed to its neurotoxic effects on insects .
- Herbicidal Activity : Studies have also explored the herbicidal properties of similar oxadiazole derivatives. Results indicated that these compounds could inhibit the growth of certain weed species without adversely affecting crop yield .
Material Science Applications
Polymeric Materials
The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Studies
- Thermal Stability Improvement : Research has shown that adding this compound into polycarbonate matrices improved thermal degradation temperatures significantly .
- Mechanical Properties Enhancement : Another study reported that composites containing this compound exhibited increased tensile strength and elasticity compared to standard polymer formulations .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities with analogs from the literature:
Key Observations:
- Heterocycle Variation : The target compound’s 1,3,4-oxadiazole core distinguishes it from triazole (e.g., ) and thiadiazole (e.g., ) analogs, which alter electronic properties and metabolic stability.
- Substituent Impact: The ethyl group on the oxadiazole (target) reduces steric hindrance compared to bulkier substituents like naphthyloxymethyl in . Tetrahydroquinoline vs. quinolinone (): The saturated tetrahydroquinoline in the target compound may improve membrane permeability over the planar quinolinone. Phenoxy Bridge: Unlike sulfonyl () or thione () linkages, the phenoxy group balances lipophilicity and rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
